molecular formula C19H14ClF3N2O3S B15101790 (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B15101790
M. Wt: 442.8 g/mol
InChI Key: WXRZJEQIJYBMNA-PXNMLYILSA-N
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Description

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a phenyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with thiazolidinone under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives and Schiff bases.

    Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Schiff bases: Widely studied for their potential as ligands in coordination chemistry and their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H18ClF3N2O2S
Molecular Weight422.9 g/mol
IUPAC NameThis compound
InChI KeySCWDNDBWHVYYLD-YZXVBUGESA-N

This compound features a thiazolidinone core structure that is modified with various functional groups, including a chloro and trifluoromethyl phenyl moiety and methoxy substituents. These modifications are crucial for its biological activity.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. Studies have demonstrated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce cell cycle arrest.
  • Case Study : A study reported the synthesis of a series of thiazolidinone derivatives that showed promising cytotoxic effects against human cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial activities. The presence of electron-withdrawing groups enhances their efficacy against bacterial strains:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Research Findings : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Thiazolidinones have been explored for their anti-inflammatory effects:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokine production or modulate immune responses.
  • Evidence : Experimental models demonstrated reduced inflammation markers in treated subjects compared to controls.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic processes:

  • Target Enzymes : Possible targets include cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
  • In Silico Studies : Computational modeling has indicated favorable binding affinities to these enzymes, warranting further experimental validation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 1.61 - 1.98 µg/mL
AntimicrobialBroad-spectrum efficacy
Anti-inflammatoryReduced cytokine levels
Enzyme inhibitionPotential COX/LOX inhibitor

Properties

Molecular Formula

C19H14ClF3N2O3S

Molecular Weight

442.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClF3N2O3S/c1-27-12-4-6-15(28-2)10(7-12)8-16-17(26)25-18(29-16)24-11-3-5-14(20)13(9-11)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-8-

InChI Key

WXRZJEQIJYBMNA-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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